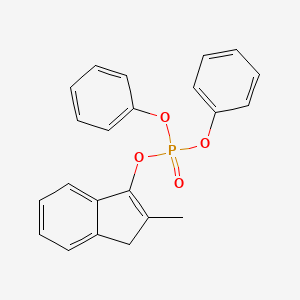
2-Methyl-1H-inden-3-yl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-inden-3-yl diphenyl phosphate is an organic compound that belongs to the class of phosphates It is characterized by the presence of a phosphate group attached to a 2-methyl-1H-inden-3-yl moiety and two diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-inden-3-yl diphenyl phosphate typically involves the reaction of 2-methyl-1H-indene with diphenyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-inden-3-yl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates with higher oxidation states, while reduction can produce phosphite or phosphine derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the phosphate group.
Scientific Research Applications
2-Methyl-1H-inden-3-yl diphenyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into target molecules.
Biology: The compound can be employed in biochemical studies to investigate the role of phosphate groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-inden-3-yl diphenyl phosphate involves its interaction with molecular targets through the phosphate group. The phosphate group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1H-inden-3-yl diethyl phosphate
- 2-Methyl-1H-inden-3-yl dimethyl phosphate
- 2-Methyl-1H-inden-3-yl dibutyl phosphate
Uniqueness
2-Methyl-1H-inden-3-yl diphenyl phosphate is unique due to the presence of diphenyl groups, which can enhance its stability and reactivity compared to similar compounds with alkyl phosphate groups. The diphenyl groups also contribute to the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes.
Properties
CAS No. |
922186-13-8 |
|---|---|
Molecular Formula |
C22H19O4P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2-methyl-3H-inden-1-yl) diphenyl phosphate |
InChI |
InChI=1S/C22H19O4P/c1-17-16-18-10-8-9-15-21(18)22(17)26-27(23,24-19-11-4-2-5-12-19)25-20-13-6-3-7-14-20/h2-15H,16H2,1H3 |
InChI Key |
COMDWJBELOYWDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















